Calcium 5'-inosinate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as sparingly soluble in water. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food Additives -> FLAVOUR_ENHANCER; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

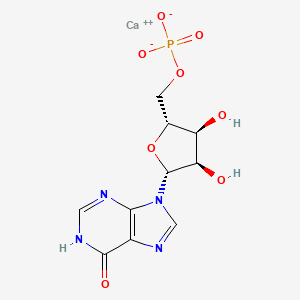

Structure

3D Structure of Parent

Properties

IUPAC Name |

calcium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N4O8P.Ca/c15-6-4(1-21-23(18,19)20)22-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;/h2-4,6-7,10,15-16H,1H2,(H,11,12,17)(H2,18,19,20);/q;+2/p-2/t4-,6-,7-,10-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLHWLLPKQPKYJD-MCDZGGTQSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)([O-])[O-])O)O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])[O-])O)O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11CaN4O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00628642 | |

| Record name | Calcium 5'-O-phosphonatoinosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00628642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Odourless, colourless or white crystals or powder | |

| Record name | CALCIUM INOSINATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

Solubility |

Sparingly soluble in water | |

| Record name | CALCIUM INOSINATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

CAS No. |

3387-37-9, 38966-29-9 | |

| Record name | Calcium 5'-inosinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003387379 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium 5'-O-phosphonatoinosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00628642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CALCIUM 5'-INOSINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DE2I245H9C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core of Purine Metabolism: An In-depth Technical Guide to Inosinic Acid Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inosinic acid, or inosine monophosphate (IMP), stands as the central hub in the intricate network of purine metabolism. As the first fully formed purine nucleotide, it is the essential precursor for the synthesis of adenosine monophosphate (AMP) and guanosine monophosphate (GMP), the fundamental building blocks of DNA and RNA. The biosynthesis of IMP is a critical process for cell growth, proliferation, and survival, making it a key target for therapeutic intervention in cancer and autoimmune diseases. This technical guide provides a comprehensive overview of the biochemical pathways leading to IMP synthesis, detailing the enzymes involved, their kinetics, and the experimental protocols for their study.

De Novo Biosynthesis of Inosinic Acid

The de novo pathway builds the purine rings from simple precursors, such as amino acids, bicarbonate, and formate. This energy-intensive process involves a series of eleven enzymatic reactions, ultimately leading to the formation of IMP. The major site of de novo purine synthesis is the liver.[1][2]

The pathway begins with the activation of ribose-5-phosphate, derived from the pentose phosphate pathway, to 5-phosphoribosyl-1-pyrophosphate (PRPP).[2][3] The subsequent assembly of the purine ring occurs on this ribose-5-phosphate scaffold. The committed step in this pathway is the conversion of PRPP to 5-phosphoribosylamine, catalyzed by glutamine phosphoribosylpyrophosphate amidotransferase (ATase).[4][5]

The complete de novo pathway is as follows:

-

Ribose-5-phosphate + ATP → 5-Phosphoribosyl-1-pyrophosphate (PRPP) + AMP

-

Enzyme: Ribose-phosphate pyrophosphokinase (PRPP Synthetase)

-

-

PRPP + Glutamine + H₂O → 5-Phosphoribosylamine (PRA) + Glutamate + PPi

-

Enzyme: Amidophosphoribosyltransferase (ATase)

-

-

PRA + Glycine + ATP → Glycinamide ribonucleotide (GAR) + ADP + Pi

-

Enzyme: Glycinamide ribonucleotide synthetase (GARS)

-

-

GAR + 10-Formyl-tetrahydrofolate → Formylglycinamide ribonucleotide (FGAR) + Tetrahydrofolate

-

Enzyme: Glycinamide ribonucleotide formyltransferase (GART)

-

-

FGAR + Glutamine + ATP + H₂O → Formylglycinamidine ribonucleotide (FGAM) + Glutamate + ADP + Pi

-

Enzyme: Formylglycinamide ribonucleotide amidotransferase (FGAM synthetase)

-

-

FGAM + ATP → 5-Aminoimidazole ribonucleotide (AIR) + ADP + Pi

-

Enzyme: AIR synthetase (FGAM cyclase)

-

-

AIR + CO₂ → Carboxyaminoimidazole ribonucleotide (CAIR)

-

Enzyme: AIR carboxylase

-

-

CAIR + Aspartate + ATP → N-Succinyl-5-aminoimidazole-4-carboxamide ribonucleotide (SAICAR) + ADP + Pi

-

Enzyme: SAICAR synthetase

-

-

SAICAR → 5-Aminoimidazole-4-carboxamide ribonucleotide (AICAR) + Fumarate

-

Enzyme: Adenylosuccinate lyase (ADSL)

-

-

AICAR + 10-Formyl-tetrahydrofolate → 5-Formamidoimidazole-4-carboxamide ribonucleotide (FAICAR) + Tetrahydrofolate

-

Enzyme: AICAR formyltransferase

-

-

FAICAR → Inosine monophosphate (IMP) + H₂O

-

Enzyme: IMP cyclohydrolase

-

In humans, several of these enzymatic activities are carried out by multifunctional proteins. For instance, GARS, GART, and AIRS form a trifunctional protein. Similarly, AIR carboxylase and SAICAR synthetase activities are present on a bifunctional protein called PAICS.[6][7][8] The final two steps, AICAR formyltransferase and IMP cyclohydrolase, are catalyzed by the bifunctional enzyme ATIC.[9]

Quantitative Data for De Novo Pathway Enzymes

The following table summarizes the available kinetic parameters for the enzymes of the de novo inosinic acid biosynthesis pathway.

| Enzyme | EC Number | Substrate(s) | Km | Vmax / kcat | Source Organism |

| Amidophosphoribosyltransferase | 2.4.2.14 | Glutamine | 0.46 mM | - | Human lymphoblast |

| Ammonia | 0.71 mM | - | Human lymphoblast | ||

| Glycinamide ribonucleotide synthetase | 6.3.4.13 | Phosphoribosylamine | - | - | Escherichia coli |

| Glycine | - | - | Escherichia coli | ||

| ATP | - | - | Escherichia coli | ||

| Glycinamide ribonucleotide formyltransferase | 2.1.2.2 | Glycinamide ribonucleotide | Similar for forward and reverse | kcat (reverse) is ~10x lower than forward | Escherichia coli |

| Formyl dideazafolate | Similar for forward and reverse | Escherichia coli | |||

| AIR carboxylase | 4.1.1.21 | 5-Aminoimidazole ribonucleotide | - | - | Human |

| Adenylosuccinate lyase | 4.3.2.2 | SAICAR | - | - | - |

| ATIC (bifunctional) | 2.1.2.3 / 3.5.4.10 | AICAR | - | - | Human |

| FAICAR | - | Rate-limiting step: 2.9 ± 0.4 s⁻¹ (overall reaction) | Human |

Salvage Pathway for Purine Nucleotide Synthesis

The salvage pathway is a metabolically less demanding route that recycles purine bases and nucleosides generated from the degradation of nucleic acids. This pathway is particularly important in tissues that have a limited capacity for de novo synthesis.[10] The key enzymes in the purine salvage pathway are:

-

Hypoxanthine-guanine phosphoribosyltransferase (HGPRT): This enzyme salvages hypoxanthine and guanine by converting them back to their respective mononucleotides, IMP and GMP, using PRPP as the ribose-phosphate donor.[10]

-

Hypoxanthine + PRPP → IMP + PPi

-

Guanine + PRPP → GMP + PPi

-

-

Adenine phosphoribosyltransferase (APRT): This enzyme salvages adenine to produce AMP.[11][12]

-

Adenine + PRPP → AMP + PPi

-

Deficiency in HGPRT activity leads to Lesch-Nyhan syndrome, a severe neurological disorder characterized by hyperuricemia and self-mutilating behavior.

Quantitative Data for Salvage Pathway Enzymes

| Enzyme | EC Number | Substrate(s) | Km | Vmax / kcat | Source Organism |

| Adenine phosphoribosyltransferase | 2.4.2.7 | Adenine | 2.5–150 µM | - | Trypanosoma brucei brucei |

| PRPP | 12.5–1000 µM | - | Trypanosoma brucei brucei |

Note: Kinetic parameters can vary significantly between different organisms.

Regulation of Inosinic Acid Biosynthesis

The biosynthesis of inosinic acid is tightly regulated to ensure a balanced supply of purine nucleotides. The primary control point in the de novo pathway is the enzyme amidophosphoribosyltransferase (ATase), which is subject to feedback inhibition by the end products of the pathway: AMP, GMP, and IMP.[13][14] This allosteric regulation allows the cell to modulate the rate of purine synthesis in response to its metabolic needs. The binding of purine nucleotide pairs to the two allosteric sites of ATase results in synergistic inhibition.[13]

Drug Development Targeting Inosinic Acid Biosynthesis

The critical role of inosinic acid biosynthesis in cell proliferation has made it an attractive target for the development of anticancer and immunosuppressive drugs.

-

6-Mercaptopurine (6-MP): This purine analog is converted to its ribonucleotide, thioinosine monophosphate (TIMP), by HGPRT. TIMP inhibits several enzymes in the purine biosynthetic pathway, including amidophosphoribosyltransferase and the enzymes that convert IMP to AMP and GMP.[10][15][16]

-

Azathioprine: This is a prodrug that is converted to 6-MP in the body. It is used as an immunosuppressant to prevent organ transplant rejection and to treat autoimmune diseases.[17][18][19] The conversion of azathioprine to its active form requires the enzyme HGPRT.[18]

-

Mycophenolate Mofetil: This drug is a potent, reversible inhibitor of inosine monophosphate dehydrogenase (IMPDH), the enzyme that catalyzes the conversion of IMP to xanthosine monophosphate (XMP), a precursor of GMP. By depleting the pool of guanine nucleotides, mycophenolate mofetil selectively inhibits the proliferation of lymphocytes, which are highly dependent on the de novo pathway for purine synthesis.

Quantitative Data for Drug Inhibition

| Drug | Target Enzyme | Ki | Mechanism of Action |

| 6-Mercaptopurine (as TIMP) | Amidophosphoribosyltransferase, IMP Dehydrogenase, Adenylosuccinate Synthetase | - | Feedback inhibition and substrate competition |

| Mycophenolic Acid | Inosine Monophosphate Dehydrogenase | - | Uncompetitive, reversible inhibition |

Note: Specific Ki values can be highly dependent on the experimental conditions and the specific enzyme isoform.

Experimental Protocols

Assay for Amidophosphoribosyltransferase (ATase) Activity

This assay measures the activity of ATase by quantifying the formation of 5-phosphoribosylamine from PRPP and glutamine.[4]

Materials:

-

Enzyme preparation (cell lysate or purified enzyme)

-

Assay buffer: 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 100 mM KCl

-

[¹⁴C]-PRPP (specific activity ~50 mCi/mmol)

-

L-Glutamine

-

Thin-layer chromatography (TLC) plates (e.g., PEI-cellulose)

-

Developing solvent: 0.5 M LiCl

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare a reaction mixture containing assay buffer, glutamine (e.g., 2 mM), and the enzyme preparation.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding [¹⁴C]-PRPP (e.g., 0.5 mM).

-

Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding an equal volume of cold ethanol or by boiling.

-

Centrifuge to pellet any precipitated protein.

-

Spot a known volume of the supernatant onto a TLC plate.

-

Develop the TLC plate in the developing solvent until the solvent front reaches the top.

-

Air-dry the TLC plate.

-

Visualize the separated spots of PRPP and PRA using autoradiography or a phosphorimager.

-

Scrape the spots corresponding to PRA into a scintillation vial, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Calculate the amount of PRA formed based on the specific activity of the [¹⁴C]-PRPP.

-

Express enzyme activity as nmol of product formed per minute per mg of protein.

Assay for Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) Activity

This fluorometric assay measures HGPRT activity by quantifying the production of IMP.

Materials:

-

Enzyme preparation (e.g., red blood cell lysate)

-

Assay buffer: 100 mM Tris-HCl, pH 7.4

-

PRPP

-

Hypoxanthine

-

IMP standard

-

Development enzyme mix (containing IMP dehydrogenase)

-

Fluorometric probe

-

96-well microplate (white, flat-bottom)

-

Fluorometric plate reader (Ex/Em = 535/587 nm)

Procedure:

-

Prepare a standard curve using the IMP standard.

-

Prepare a reaction mix for each sample containing assay buffer, PRPP, and the development enzyme mix.

-

Add the enzyme preparation (lysate) to the appropriate wells of the microplate.

-

Add the reaction mix to the wells.

-

Initiate the reaction by adding hypoxanthine.

-

Immediately start measuring the fluorescence in a kinetic mode at 37°C for 30-60 minutes.

-

The rate of increase in fluorescence is proportional to the HGPRT activity.

-

Calculate the HGPRT activity from the standard curve, taking into account the protein concentration of the sample.

-

Express enzyme activity in nmol/min/mg of protein.

Mandatory Visualizations

Caption: The de novo biosynthesis pathway of inosinic acid (IMP).

Caption: The purine salvage pathway for nucleotide synthesis.

Caption: Workflow for the fluorometric HGPRT activity assay.

References

- 1. Kinetic, physical, and regulatory properties of amidophosphoribosyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Glycinamide ribonucleotide synthetase from Escherichia coli: cloning, overproduction, sequencing, isolation, and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phosphoribosylamine—glycine ligase - Wikipedia [en.wikipedia.org]

- 4. Assay of glutamine phosphoribosylpyrophosphate amidotransferase using [1-14C]phosphoribosylpyrophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Amidophosphoribosyltransferase - Wikipedia [en.wikipedia.org]

- 6. Reaction Mechanism of Human PAICS Elucidated by Quantum Chemical Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PAICS phosphoribosylaminoimidazole carboxylase and phosphoribosylaminoimidazolesuccinocarboxamide synthase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. 6-Mercaptopurine: Mechanism of Action and Mechanism of Resistance_Chemicalbook [chemicalbook.com]

- 11. Characterization of adenine phosphoribosyltransferase (APRT) activity in Trypanosoma brucei brucei: Only one of the two isoforms is kinetically active - PMC [pmc.ncbi.nlm.nih.gov]

- 12. APRT (Adenine phosphoribosyltransferase) enzyme assay | Synnovis [synnovis.co.uk]

- 13. Mechanism of the synergistic end-product regulation of Bacillus subtilis glutamine phosphoribosylpyrophosphate amidotransferase by nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Phase separation of the PRPP amidotransferase into dynamic condensates promotes de novo purine synthesis in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mercaptopurine - Wikipedia [en.wikipedia.org]

- 16. What is the mechanism of Mercaptopurine? [synapse.patsnap.com]

- 17. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]

- 18. The Effects of Azathioprine (Imuran) on Purine Synthesis in Clinical Disorders of Purine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The effects of azathioprine (imuran) on purine synthesis in clinical disorders of purine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Solubility of Calcium 5'-inosinate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of Calcium 5'-inosinate, a calcium salt of inosinic acid used as a flavor enhancer. A comprehensive review of publicly available scientific literature reveals a notable absence of quantitative solubility data for this compound in organic solvents. This guide summarizes the available qualitative information and provides a detailed experimental protocol for researchers to determine the solubility of this compound in various organic solvents of interest.

Overview of Solubility Data

Table 1: Qualitative Solubility of Inosinates

| Compound | Solvent | Qualitative Solubility |

| This compound | Water | Sparingly soluble[1][2] |

| Disodium 5'-inosinate | Ethanol | Sparingly soluble |

| Disodium 5'-inosinate | Ether | Practically insoluble |

Given the lack of specific data, experimental determination of solubility is necessary for applications requiring this information.

Experimental Protocol for Solubility Determination

The following protocol outlines a robust method for determining the solubility of this compound in an organic solvent. The protocol is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solute. Two alternative analytical methods for quantification are provided: UV-Vis Spectrophotometry and Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).

Materials and Equipment

-

This compound (powder)

-

Selected organic solvent(s) (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringe filters (solvent-compatible, e.g., PTFE)

-

Volumetric flasks and pipettes

-

UV-Vis Spectrophotometer and cuvettes (for Method A)

-

ICP-OES instrument (for Method B)

-

Acids for digestion and standards (for Method B)

Procedure

Step 1: Preparation of Saturated Solution

-

Add an excess amount of this compound powder to a series of vials. The exact amount should be enough to ensure that undissolved solid remains after equilibration.

-

Add a known volume of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

Step 2: Equilibration

-

Place the vials in a constant temperature shaker or incubator. The temperature should be controlled and recorded as it significantly affects solubility.

-

Agitate the samples for a sufficient period to reach equilibrium. A minimum of 24-48 hours is recommended, but the optimal time should be determined experimentally by taking measurements at different time points until the concentration of the dissolved solute remains constant.

Step 3: Sample Processing

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

To separate the saturated solution from the undissolved solid, centrifuge the vials at a high speed.

-

Carefully withdraw a known volume of the supernatant using a pipette. To ensure complete removal of any suspended particles, pass the supernatant through a syringe filter compatible with the organic solvent.

Step 4: Quantification of Dissolved Solute

Two alternative methods are proposed for quantifying the concentration of this compound in the filtered supernatant.

Method A: UV-Vis Spectrophotometry

This method is suitable if the organic solvent does not interfere with the UV absorbance of this compound.

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.

-

Calibration Curve: Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) for this compound (around 250 nm). Plot a calibration curve of absorbance versus concentration.

-

Sample Analysis: Dilute the filtered supernatant with a known volume of the organic solvent to bring the absorbance within the linear range of the calibration curve.

-

Concentration Determination: Measure the absorbance of the diluted sample and use the calibration curve to determine the concentration of this compound in the diluted sample. Calculate the original concentration in the saturated solution by accounting for the dilution factor.

Method B: Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)

This method determines the concentration of calcium in the solution, which can then be used to calculate the concentration of this compound.

-

Sample Digestion (if necessary): Depending on the organic solvent and the ICP-OES instrument's capabilities, the sample may need to be digested using an appropriate acid mixture to remove the organic matrix and bring the calcium into an aqueous solution.

-

Preparation of Standard Solutions: Prepare a series of calcium standard solutions of known concentrations.

-

Calibration Curve: Generate a calibration curve by measuring the emission intensity of the calcium standards.

-

Sample Analysis: Analyze the prepared sample to determine the concentration of calcium.

-

Concentration Calculation: Convert the measured calcium concentration to the concentration of this compound using their respective molecular weights.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

Caption: Workflow for determining the solubility of this compound.

This guide provides a framework for researchers to systematically determine the solubility of this compound in organic solvents, addressing the current gap in available data. Accurate solubility data is crucial for various applications in drug development and food science, including formulation, purification, and quality control.

References

An In-depth Technical Guide to Calcium 5'-inosinate for Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium 5'-inosinate (E633) is the calcium salt of inosinic acid, a purine nucleotide. It is a well-established food additive utilized primarily as a flavor enhancer, recognized for its ability to impart the umami, or savory, taste. Beyond its culinary applications, the core component, inosine monophosphate (IMP), plays a significant role in various biological processes, including purine metabolism and taste signaling. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, its biological functions with a focus on signaling pathways, and detailed experimental protocols for its analysis. This document is intended for researchers, scientists, and professionals in drug development who are interested in the multifaceted nature of this compound.

Physical and Chemical Properties

This compound is an odorless, white or off-white crystalline powder.[1] Key physical and chemical properties are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| Synonyms | Calcium inosinate, Calcium inosine-5'-monophosphate, E633, INS No. 633 | [1] |

| Appearance | Odorless, white or off-white crystals or powder | [1] |

| Solubility in Water | Sparingly soluble; approximately 13 g/100 mL at -6.7 °C (20 °F) | [2] |

| Decomposition Temperature | Approximately 230 °C | [2] |

| pH (0.05% solution) | 7.0 - 8.0 |

Table 2: Chemical Identity and Molecular Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₁CaN₄O₈P · xH₂O | [1] |

| Molecular Weight (anhydrous) | 386.19 g/mol | [1] |

| CAS Number | 38966-29-9 | [3] |

Biological Role and Signaling Pathways

The primary biological role of this compound in the context of sensory science is its function as an umami taste enhancer. Inosine monophosphate (IMP) does not elicit a strong umami taste on its own but significantly potentiates the umami taste induced by glutamate. This synergistic effect is crucial in food science and is mediated by a specific taste receptor signaling pathway.

Umami Taste Transduction Pathway

The umami taste is detected by specialized taste receptor cells on the tongue. The principal receptor for umami is a heterodimeric G-protein coupled receptor (GPCR) composed of two subunits: taste receptor type 1 member 1 (T1R1) and taste receptor type 1 member 3 (T1R3).

The signaling cascade is initiated by the binding of glutamate to the T1R1 subunit. Inosine monophosphate (from this compound) enhances this process by binding to a distinct site on the T1R1/T1R3 receptor, which allosterically modulates the receptor and increases its affinity for glutamate. This potentiation leads to a more robust activation of the downstream signaling pathway.

Upon activation, the G-protein (gustducin) is activated, leading to the dissociation of its α-subunit and βγ-subunits. The βγ-subunits activate phospholipase C-β2 (PLCβ2), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor (IP₃R) on the endoplasmic reticulum, triggering the release of intracellular calcium ions (Ca²⁺). The elevated intracellular Ca²⁺ concentration opens the transient receptor potential cation channel subfamily M member 5 (TRPM5), a monovalent-specific cation channel. The influx of Na⁺ ions through TRPM5 depolarizes the taste receptor cell, leading to the release of ATP as a neurotransmitter. This ATP then activates purinergic receptors on adjacent gustatory nerve fibers, transmitting the umami taste signal to the brain.

Caption: Umami taste signaling pathway initiated by glutamate and enhanced by IMP.

Experimental Protocols

The analysis of this compound in various matrices, such as food products or pharmaceutical formulations, typically involves chromatographic and spectroscopic techniques. Below are detailed methodologies for key experiments.

High-Performance Liquid Chromatography (HPLC) for Quantification

This protocol describes a reverse-phase HPLC method for the quantitative analysis of inosinates.

Objective: To determine the concentration of this compound in a sample.

Materials:

-

HPLC system with a UV detector

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Reference standard of this compound

-

Mobile phase: A mixture of an aqueous buffer (e.g., 0.05 M potassium dihydrogen phosphate, pH adjusted to 4.5 with phosphoric acid) and a suitable organic modifier (e.g., methanol or acetonitrile). The exact ratio should be optimized for the specific column and system.

-

Sample diluent: Deionized water or the mobile phase.

-

Syringe filters (0.45 µm)

Procedure:

-

Standard Preparation:

-

Accurately weigh a known amount of this compound reference standard and dissolve it in the sample diluent to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to prepare a series of calibration standards of different concentrations.

-

-

Sample Preparation:

-

For solid samples, accurately weigh a known amount of the homogenized sample and dissolve it in a known volume of the sample diluent.

-

For liquid samples, dilute an accurately measured volume with the sample diluent.

-

The sample may require sonication or vortexing to ensure complete dissolution.

-

Filter the sample solution through a 0.45 µm syringe filter before injection into the HPLC system.

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column

-

Mobile Phase: Isocratic or gradient elution with a phosphate buffer and organic modifier.

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Detector Wavelength: 250 nm.

-

Column Temperature: Ambient or controlled (e.g., 30 °C).

-

-

Analysis:

-

Inject the calibration standards into the HPLC system and record the peak areas.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standards.

-

Inject the prepared sample solution and record the peak area of the analyte.

-

Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

-

Caption: Workflow for the quantitative analysis of this compound by HPLC.

Spectrophotometric Identification

This protocol provides a method for the identification of this compound based on its ultraviolet (UV) absorbance characteristics.

Objective: To confirm the identity of this compound.

Materials:

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

0.01 N Hydrochloric acid (HCl)

-

Sample of this compound

Procedure:

-

Sample Preparation:

-

Prepare a 1 in 50,000 solution of the sample in 0.01 N HCl. This typically involves accurately weighing the sample and performing serial dilutions.[1]

-

-

Spectrophotometric Measurement:

-

Use 0.01 N HCl as the blank.

-

Scan the sample solution over the UV range (e.g., 200-400 nm).

-

Record the absorbance spectrum.

-

-

Identification:

Stability and Storage

Proper storage is crucial to maintain the integrity of this compound. It should be stored in a well-closed container in a cool, dry place, protected from light and moisture. The compound is stable at high temperatures up to around 230 °C, at which point it begins to decompose.[2]

Conclusion

This compound is a compound of significant interest in both food science and biological research. Its well-defined role as an umami flavor enhancer is underpinned by a complex and fascinating signaling pathway. The analytical methods detailed in this guide provide a robust framework for its quantification and identification, which is essential for quality control and further research. A thorough understanding of its physical, chemical, and biological properties is paramount for its effective application and for exploring its potential in other areas of drug development and scientific inquiry.

References

The Intricate Dance of Flavor: A Technical Guide to the Mechanism of Action of Calcium 5'-Inosinate in Umami Taste Perception

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the molecular mechanisms underpinning the perception of umami taste, with a specific focus on the role of Calcium 5'-Inosinate. While the synergistic enhancement of umami taste by 5'-ribonucleotides is well-established, the precise contribution of the calcium cation in this process warrants a detailed examination. This document synthesizes current research to provide a comprehensive understanding of the receptor interactions, signaling cascades, and potential dual-receptor pathways involved in the sensory experience of this potent flavor enhancer.

The Core Mechanism: Allosteric Modulation of the T1R1/T1R3 Receptor

The primary mechanism of umami taste perception involves the activation of a specialized G-protein coupled receptor (GPCR), the T1R1/T1R3 heterodimer, located in taste receptor cells. L-glutamate, the primary umami substance, binds to the Venus flytrap (VFT) domain of the T1R1 subunit.[1][2] this compound, upon dissociation in saliva, plays a crucial synergistic role. The inosinate moiety (Inosine 5'-monophosphate or IMP) acts as a positive allosteric modulator.[1][3] It binds to a site on the T1R1 VFT domain adjacent to the glutamate binding site, stabilizing the closed conformation of the receptor.[1][2] This stabilization significantly enhances the receptor's affinity for glutamate, leading to a potentiation of the umami signal.[1][4]

Signaling Pathway of T1R1/T1R3 Activation

The binding of glutamate and the synergistic action of inosinate trigger a conformational change in the T1R1/T1R3 receptor, initiating an intracellular signaling cascade. This process is crucial for the transduction of the umami taste signal to the brain.

The Role of the Calcium Ion: A Potential Dual Mechanism

While the inosinate component of this compound has a clearly defined role, the contribution of the calcium ion is multifaceted and may involve a secondary, complementary pathway that enhances the overall savory perception.

Contribution to Intracellular Signaling

The primary umami signaling cascade is dependent on the release of intracellular calcium from the endoplasmic reticulum.[5][6] The influx of extracellular calcium also plays a role in taste cell signaling.[7] It is plausible that the calcium ions from this compound contribute to the overall increase in cytosolic calcium concentration, thereby potentially modulating the activity of calcium-dependent signaling proteins and ion channels, including TRPM5.

The "Kokumi" Effect and the Calcium-Sensing Receptor (CaSR)

Beyond the canonical umami taste, certain substances elicit a "kokumi" sensation, characterized by richness, mouthfulness, and a prolongation of other tastes, including umami. This sensation is mediated by the Calcium-Sensing Receptor (CaSR), another GPCR present in taste cells.[1][4] CaSR is activated by calcium ions and other molecules, such as certain peptides.[8][9]

The calcium ions released from this compound in the oral cavity could directly activate the CaSR.[1] This activation initiates a separate signaling cascade that, while not producing a distinct taste on its own, enhances the perception of umami.[4][9]

Quantitative Data on Umami Synergy

The synergistic effect between L-glutamate and 5'-ribonucleotides is a hallmark of umami taste. While specific data for this compound is limited, studies using sodium 5'-inosinate (IMP) provide a quantitative understanding of this potentiation.

| Compound/Mixture | Effective Concentration/Ratio | Observed Effect | Reference |

| Monosodium Glutamate (MSG) | 1-200 mM | Recognition threshold for umami taste. | [10][11] |

| Inosine 5'-monophosphate (IMP) | 0.005% (in presence of 0.05% MSG) | Difference threshold for umami taste. | [12] |

| MSG + IMP | 2.5% IMP per gram of MSG | Minimum concentration for flavor enhancement in a food matrix. | [13] |

| MSG + IMP (Human Sensory) | - | The response to the mixture is about 8 times larger than that to glutamate alone. | [4][14] |

| MSG + IMP (Rat Electrophysiology) | - | The response to the mixture is about 1.7 times larger than that to glutamate alone. | [4][14] |

Experimental Protocols

The investigation of umami taste perception utilizes a variety of in vitro and in vivo techniques. Below are detailed methodologies for key experiments relevant to the study of this compound.

Cell-Based Assays using Heterologous Expression Systems

This method is used to study the direct interaction of taste compounds with their receptors in a controlled environment.

Objective: To determine if this compound activates the T1R1/T1R3 receptor and to quantify the dose-response relationship and synergistic effects with glutamate.

Methodology:

-

Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum. Cells are transiently co-transfected with plasmids encoding human T1R1, T1R3, and a G-protein subunit (e.g., Gα16-gust44) using a lipofection reagent.[15][16]

-

Calcium Imaging: 24-48 hours post-transfection, cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM.[15][17]

-

Stimulation: Cells are perfused with a buffer solution, and then stimulated with varying concentrations of this compound, L-glutamate, and mixtures of the two.

-

Data Acquisition: Changes in intracellular calcium concentration are monitored using a fluorescence microscope and recorded as the ratio of fluorescence emission at two different excitation wavelengths.

-

Analysis: Dose-response curves are generated to determine the EC50 values for receptor activation.

Sensory Evaluation by Human Panels

Sensory evaluation provides crucial data on the perceptual qualities of taste compounds in humans.

Objective: To determine the recognition threshold of this compound and its synergistic effect on the umami taste of glutamate.

Methodology:

-

Panelist Selection and Training: A panel of trained assessors is selected based on their sensory acuity and trained to recognize and rate the intensity of the five basic tastes.[8]

-

Sample Preparation: Solutions of this compound and monosodium glutamate (MSG) are prepared in deionized water at various concentrations, both individually and in mixtures.

-

Testing Procedure: A filter paper disc method is employed, where discs are soaked in the test solutions and placed on specific locations of the tongue (anterior and posterior).[8][10]

-

Evaluation: Panelists are asked to identify the taste and rate its intensity on a labeled magnitude scale. The lowest concentration at which the umami taste is correctly identified is defined as the recognition threshold.[8][10]

-

Data Analysis: Statistical analysis is performed to determine significant differences in taste intensity between different solutions and to quantify the synergistic effect.

Electrophysiological Recordings from Gustatory Nerves

This in vivo technique measures the neural response to taste stimuli, providing a physiological correlate of taste perception.

Objective: To measure the response of the chorda tympani and glossopharyngeal nerves to lingual application of this compound and its mixtures with glutamate.

Methodology:

-

Animal Preparation: Anesthetized rodents (e.g., rats or mice) are used. The chorda tympani or glossopharyngeal nerve is surgically exposed.[7]

-

Nerve Recording: The whole nerve is placed on a pair of recording electrodes, and the neural activity is amplified and recorded.

-

Stimulation: The anterior (for chorda tympani) or posterior (for glossopharyngeal) tongue is rinsed with artificial saliva, followed by the application of taste solutions.

-

Data Acquisition and Analysis: The integrated nerve response is recorded and quantified. The magnitude of the response to each stimulus is compared to a standard stimulus (e.g., ammonium chloride).[6]

Conclusion and Future Directions

The mechanism of action of this compound in umami taste perception is a compelling example of molecular synergy. The inosinate moiety acts as a potent allosteric modulator of the T1R1/T1R3 receptor, significantly enhancing the umami signal initiated by L-glutamate. The calcium ion likely plays a dual role: contributing to the intracellular calcium signaling cascade and potentially activating the Calcium-Sensing Receptor to elicit a "kokumi" effect that further enriches the savory taste experience.

For researchers and professionals in drug development and food science, a deeper understanding of these mechanisms opens avenues for the rational design of novel flavor enhancers and modulators. Future research should focus on:

-

Directly comparing the efficacy of different salts of 5'-inosinate to elucidate the specific contribution of the cation.

-

Investigating the interplay between the T1R1/T1R3 and CaSR signaling pathways in response to this compound.

-

Utilizing structural biology techniques to visualize the precise binding of inosinate and the potential influence of calcium ions at the receptor level.

By unraveling the intricate details of umami taste perception, we can continue to innovate in the fields of nutrition, pharmacology, and the culinary arts.

References

- 1. Emerging roles of the extracellular calcium-sensing receptor in nutrient sensing: control of taste modulation and intestinal hormone secretion | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 2. Allosteric modulation of the fish taste receptor type 1 (T1R) family by the extracellular chloride ion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Positive/Negative Allosteric Modulation Switching in an Umami Taste Receptor (T1R1/T1R3) by a Natural Flavor Compound, Methional - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Umami the Fifth Basic Taste: History of Studies on Receptor Mechanisms and Role as a Food Flavor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Savory Signaling: T1R Umami Receptor Modulates Endoplasmic Reticulum Calcium Store Content and Release Dynamics in Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Gustatory information of umami substances in three major taste nerves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development of an Umami Taste Sensitivity Test and Its Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of an umami taste sensitivity test and its clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synergistic taste effect of MSG and 5'-IMP in pancit canton [tuklas.up.edu.ph]

- 12. brainvta.tech [brainvta.tech]

- 13. researchgate.net [researchgate.net]

- 14. Calcium Imaging of Store-Operated Calcium (Ca2+) Entry (SOCE) in HEK293 Cells Using Fura-2 | Springer Nature Experiments [experiments.springernature.com]

- 15. ernaehrungs-umschau.de [ernaehrungs-umschau.de]

- 16. academic.oup.com [academic.oup.com]

- 17. Responses to umami substances in taste bud cells innervated by the chorda tympani and glossopharyngeal nerves - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Natural Sources and Commercial Preparation of Calcium 5'-Inosinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium 5'-inosinate (E633), the calcium salt of inosinic acid, is a widely used flavor enhancer that imparts the umami taste, often in synergy with monosodium glutamate (MSG). This technical guide provides a comprehensive overview of the natural occurrence of inosine 5'-monophosphate (IMP), the precursor to this compound, and details the commercial methodologies for its production. This document is intended for researchers, scientists, and professionals in drug development and food science, offering in-depth quantitative data, detailed experimental protocols, and visual representations of key processes.

Natural Sources of Inosine 5'-Monophosphate (IMP)

Inosine 5'-monophosphate is a naturally occurring nucleotide found in the muscle tissue of a wide range of animals. It is a product of the post-mortem degradation of adenosine triphosphate (ATP). The concentration of IMP in meat and fish is a significant contributor to their savory or umami flavor. The levels of IMP can vary considerably depending on the species, the specific muscle cut, and the post-mortem handling and storage conditions.

IMP Content in Meat

Generally, poultry, particularly chicken, exhibits the highest concentrations of IMP, followed by beef and then pork.

Table 1: Inosine 5'-Monophosphate (IMP) Concentration in Various Meats

| Meat Type | Cut | IMP Concentration (mg/100g) | Reference |

| Chicken | Pectoralis major (Breast) | up to 456 | [1] |

| Beef | General | 69.3 | [1] |

| Beef | Aged (peak) | ~188 (5.4 µM/g) | [2] |

| Pork | General | 97.0 | [1] |

| Lamb | General | 108.2 | [1] |

Note: The peak concentration in aged beef was converted from µM/g assuming a molecular weight of 348.21 g/mol for inosinic acid.

IMP Content in Fish and Seafood

The concentration of IMP in fish is highly variable among species. Generally, pelagic fish like tuna and sardines are known to be rich sources.

Table 2: Inosine 5'-Monophosphate (IMP) Concentration in Various Fish and Seafood

| Fish/Seafood Type | IMP Concentration (mg/100g) | Reference |

| Tuna | - (High) | General Knowledge |

| Sardines | - (High) | General Knowledge |

| Cod | Variable (declines post-mortem) | [1] |

Note: Specific quantitative data for a broader range of fish and seafood is an area requiring further public research data.

Commercial Preparation of this compound

The industrial production of this compound primarily follows two routes: extraction from natural sources (historically significant) and microbial fermentation (the predominant modern method).

Extraction from Natural Sources

This method involves the isolation and purification of IMP from raw materials rich in this nucleotide, such as fish muscle, particularly from processing byproducts.

This protocol is a generalized representation of a pilot-scale process.

-

Raw Material Preparation: Start with fresh or frozen fish muscle tissue or byproducts from fish processing. Mince the tissue to a particle size of ≤1 mm³ to facilitate efficient extraction.

-

Extraction:

-

Suspend the minced tissue in 2-3 volumes of cold (4°C) 0.6M perchloric acid.

-

Homogenize the mixture for 2-3 minutes using a high-shear mixer, while maintaining the temperature below 10°C.

-

Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

-

Collect the supernatant, which contains the acid-soluble nucleotides including IMP.

-

-

Neutralization and Precipitation:

-

Adjust the pH of the supernatant to 6.5 with 30% potassium hydroxide, keeping the solution chilled in an ice bath.

-

Allow the mixture to stand for 30 minutes at 0°C to precipitate potassium perchlorate.

-

Remove the precipitate by centrifugation at 5,000 x g for 10 minutes at 4°C.

-

-

Purification by Ion-Exchange Chromatography:

-

Load the neutralized extract onto a pre-equilibrated Dowex 1x8 (formate form) anion-exchange column.

-

Wash the column with deionized water to remove non-adsorbed impurities.

-

Elute the nucleotides with a stepwise or gradient of formic acid or ammonium formate. IMP typically elutes with 0.2-0.5M formic acid.

-

Monitor the eluate fractions for IMP content using UV spectrophotometry at 250 nm.

-

-

Concentration and Isolation of Inosinic Acid:

-

Pool the IMP-rich fractions and remove the formic acid/ammonium formate by vacuum evaporation.

-

The resulting concentrated solution contains purified inosinic acid.

-

-

Conversion to this compound:

-

Adjust the pH of the inosinic acid solution to 7.0-8.0 with a calcium hydroxide slurry.

-

Induce crystallization by adding a water-miscible organic solvent such as ethanol or isopropanol, or by cooling crystallization.

-

Collect the precipitated this compound crystals by filtration.

-

-

Drying:

-

Wash the crystals with a small amount of cold ethanol or another suitable solvent.

-

Dry the crystals under vacuum at a temperature not exceeding 60°C to a final moisture content of less than 23%.

-

The following diagram illustrates a generalized workflow for the extraction and purification of IMP from fish muscle.

Commercial Preparation by Fermentation

Modern industrial production of 5'-inosinic acid relies heavily on microbial fermentation, which offers better control, scalability, and cost-effectiveness compared to extraction methods. This is often a two-stage process involving the fermentation of a precursor, inosine, followed by its enzymatic phosphorylation to inosine 5'-monophosphate.

This protocol outlines the key steps in a typical industrial process.

Stage 1: Inosine Fermentation

-

Microorganism: A high-yielding mutant strain of Corynebacterium ammoniagenes or Corynebacterium glutamicum is typically used.

-

Inoculum Preparation:

-

Aseptically transfer a stock culture of the microorganism to a nutrient-rich seed medium.

-

Incubate at 30-32°C for 24 hours with agitation.

-

-

Fermentation Medium: A typical production medium contains (per liter):

-

Glucose: 100-150 g

-

(NH₄)₂SO₄: 20-30 g

-

KH₂PO₄: 1-2 g

-

MgSO₄·7H₂O: 0.5-1.0 g

-

Yeast extract: 5-10 g

-

Biotin: 20-50 µg

-

Trace elements (Fe²⁺, Mn²⁺)

-

CaCO₃: 20-30 g (as a pH buffer)

-

-

Fermentation Process:

-

Sterilize the fermentation medium and transfer it to a pre-sterilized fermenter.

-

Inoculate the production medium with the seed culture (5-10% v/v).

-

Maintain the fermentation at 30-32°C with controlled aeration and agitation to ensure sufficient oxygen supply.

-

Control the pH between 6.5 and 7.5. The CaCO₃ provides initial buffering, and subsequent additions of ammonia or other alkaline solutions may be required.

-

The fermentation is typically run for 72-96 hours, during which inosine is secreted into the medium.

-

Stage 2: Enzymatic Phosphorylation of Inosine to IMP

-

Enzyme Source: A recombinant strain of Escherichia coli overexpressing a guanosine/inosine kinase is often used.

-

Enzyme Production: The recombinant E. coli is cultured separately to produce a high concentration of the kinase enzyme.

-

Phosphorylation Reaction:

-

At the end of the inosine fermentation, the culture broth of the recombinant E. coli containing the kinase is added to the inosine-rich fermentation broth.

-

A phosphate donor, such as polyphosphoric acid or ATP, is added to the mixture.

-

The reaction is carried out at a controlled temperature (e.g., 37-42°C) and pH (e.g., 6.0-7.0) for several hours (e.g., 12 hours).

-

During this time, the inosine is stoichiometrically phosphorylated to inosine 5'-monophosphate.

-

Downstream Processing

-

Cell Removal: The microbial cells from both cultures are removed from the broth by centrifugation or microfiltration.

-

Decolorization and Purification:

-

The clarified broth is treated with activated carbon to remove pigments and other impurities.

-

Further purification can be achieved using ion-exchange chromatography as described in the extraction protocol.

-

-

Crystallization of this compound:

-

The purified IMP solution is concentrated under vacuum.

-

The pH is adjusted to 6.0-8.0.

-

The solution is heated to 50-60°C to ensure all IMP is dissolved.

-

Crystallization is induced by cooling the solution to 5-20°C and/or by the addition of a hydrophilic organic solvent like methanol or ethanol.

-

The mixture is allowed to mature to maximize crystal growth.

-

-

Separation, Washing, and Drying:

-

The this compound crystals are separated from the mother liquor by centrifugation or filtration.

-

The crystals are washed with a cold aqueous solution of the organic solvent.

-

The final product is dried under vacuum.

-

The following diagram illustrates the workflow for the commercial production of this compound via fermentation.

Signaling Pathways Involving IMP

Inosine 5'-monophosphate is a central intermediate in the de novo biosynthesis of purine nucleotides. It serves as the branch point for the synthesis of adenosine monophosphate (AMP) and guanosine monophosphate (GMP), which are essential for DNA and RNA synthesis, cellular energy metabolism, and signaling.

The following diagram illustrates the de novo purine biosynthesis pathway leading to IMP and its subsequent conversion to AMP and GMP.

Conclusion

This compound is a key flavor enhancer with significant natural abundance in animal tissues and a well-established commercial production process primarily based on microbial fermentation. This guide has provided a detailed technical overview of its natural sources, with quantitative data on its concentration in various meats, and comprehensive outlines of the industrial methods for its preparation. The provided experimental protocols and workflow diagrams offer valuable insights for researchers and professionals in related fields. Further research to quantify IMP levels in a wider variety of seafood and to optimize fermentation and purification yields will continue to be of interest to the food and biotechnology industries.

References

molecular formula and weight of anhydrous Calcium 5'-inosinate

An in-depth guide to the molecular properties of anhydrous Calcium 5'-inosinate for researchers, scientists, and professionals in drug development. This document provides the molecular formula and a detailed calculation of the molecular weight of anhydrous this compound, presented in a clear, tabular format for ease of reference.

Introduction

Anhydrous this compound is the calcium salt of inosinic acid, a nucleotide. It is primarily utilized in the food industry as a flavor enhancer, often in synergy with monosodium glutamate (MSG) to create the umami taste. Its role in research and development may extend to studies of taste reception and nucleotide metabolism. Understanding its fundamental molecular properties is the first step in any detailed scientific investigation.

Molecular Formula and Weight

The chemical composition and molecular weight of anhydrous this compound are fundamental parameters for any quantitative scientific work, including stoichiometry, solution preparation, and analytical characterization.

Molecular Formula

The molecular formula for anhydrous this compound is C10H11N4O8P.Ca.[1] This formula indicates that each molecule is composed of 10 carbon atoms, 11 hydrogen atoms, 4 nitrogen atoms, 8 oxygen atoms, 1 phosphorus atom, and 1 calcium atom.

Molecular Weight Calculation

The molecular weight is calculated by summing the atomic weights of each atom present in the molecule. The standard atomic weights of the constituent elements are provided in the table below, followed by the comprehensive calculation of the molecular weight of anhydrous this compound.

| Element | Symbol | Quantity | Standard Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon | C | 10 | 12.011 | 120.11 |

| Hydrogen | H | 11 | 1.008 | 11.088 |

| Nitrogen | N | 4 | 14.007 | 56.028 |

| Oxygen | O | 8 | 15.999 | 127.992 |

| Phosphorus | P | 1 | 30.974 | 30.974 |

| Calcium | Ca | 1 | 40.078 | 40.078 |

| Total | 386.27 |

The calculated molecular weight of anhydrous this compound is 386.27 g/mol .

Logical Composition of Anhydrous this compound

The following diagram illustrates the elemental composition of anhydrous this compound.

Disclaimer: This document is intended for informational purposes for a technical audience. The information provided is based on publicly available data.

References

The Metabolic Nexus: A Technical Guide to Calcium 5'-Inosinate as a Purine Derivative

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium 5'-inosinate, a salt of inosine monophosphate (IMP), occupies a central position in purine metabolism. While primarily recognized in the food industry as a flavor enhancer, its biochemical significance stems from the pivotal role of the inosinate moiety in the synthesis, recycling, and degradation of purine nucleotides. These molecules are fundamental to cellular energy, signaling, and the transcription and translation of genetic material. This technical guide provides an in-depth exploration of the metabolic pathways involving inosinate, the potential regulatory influence of the calcium ion, and the experimental methodologies used to investigate these processes. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in drug development seeking to understand and manipulate purine metabolism for therapeutic benefit.

Introduction: The Central Role of Inosinate in Purine Metabolism

Inosine 5'-monophosphate (IMP) is the first fully formed purine nucleotide to be synthesized in the de novo pathway and serves as the branch-point precursor for the synthesis of both adenosine monophosphate (AMP) and guanosine monophosphate (GMP).[1][2] These nucleotides are not only the building blocks of DNA and RNA but also function as critical signaling molecules and energy currency in the form of ATP and GTP. The metabolic flux through the purine pathways is tightly regulated to meet cellular demands, and dysregulation is associated with numerous pathologies, including cancer and autoimmune diseases. This compound provides both the key purine precursor, inosinate, and the ubiquitous second messenger, Ca²⁺, to the cellular environment.

Inosinate Metabolic Pathways

The metabolism of inosinate can be categorized into three primary pathways: de novo synthesis, salvage, and catabolism.

De Novo Purine Biosynthesis

The de novo pathway constructs the purine ring from simpler precursors, culminating in the synthesis of IMP. This energy-intensive process involves a series of enzymatic steps.

Caption: De novo purine synthesis pathway leading to IMP and its conversion to AMP and GMP.

Purine Salvage Pathway

The salvage pathway recycles purine bases from the degradation of nucleic acids, which is a more energy-efficient process than de novo synthesis. Hypoxanthine, the base corresponding to inosine, is converted back to IMP by the action of hypoxanthine-guanine phosphoribosyltransferase (HGPRT).

Caption: The purine salvage pathway converting hypoxanthine to IMP.

Purine Catabolism

Excess purines are degraded into uric acid for excretion. IMP is first dephosphorylated to inosine, which is then converted to hypoxanthine. Xanthine oxidase then catalyzes the oxidation of hypoxanthine to xanthine and subsequently to uric acid.

Caption: The catabolic pathway of IMP to uric acid.

The Role of the Calcium Ion (Ca²⁺)

Calcium ions are critical second messengers in a vast array of cellular processes.[3] While a direct regulatory role of Ca²⁺ on the core enzymes of de novo purine synthesis is not extensively documented, its influence on cellular metabolism and signaling can indirectly impact purine flux.

-

Enzyme Cofactor: Many enzymes require Ca²⁺ for their activity.[3]

-

Signal Transduction: Calcium signaling pathways, such as the IP3/Ca²⁺ pathway, regulate cellular processes like proliferation and metabolism, which in turn affect the demand for purine nucleotides.

-

Mitochondrial Function: Mitochondrial calcium levels can regulate the citric acid cycle, which provides precursors for amino acid synthesis, some of which are required for purine synthesis.[4]

Caption: A simplified representation of the IP3/Ca²⁺ signaling pathway.

Quantitative Data in Purine Metabolism

The following tables summarize key quantitative data for enzymes and metabolites in the purine metabolic pathways.

| Enzyme | Substrate | Km (µM) | Vmax (nmol/mg/h) | Source Organism |

| IMP Dehydrogenase | IMP | 1.79 | - | Human (CD4+ cells)[5] |

| IMP Dehydrogenase | NAD⁺ | 0.38 | - | Human (CD4+ cells)[5] |

Table 1: Michaelis-Menten Constants for Key Enzymes.

| Metabolite | Cell Type | Concentration (nmol/million cells) | Condition |

| Inosine Monophosphate (IMP) | HeLa | ~0.01 | Purine-rich |

| Inosine Monophosphate (IMP) | HeLa | ~0.03 | Purine-depleted |

| ATP | HeLa | 2.33 | Purine-rich |

| ATP | HeLa | 2.74 | Purine-depleted |

| GTP | HeLa | - | Purine-rich |

| GTP | HeLa | - | Purine-depleted |

Table 2: Intracellular Concentrations of Purine Nucleotides.[6]

Experimental Protocols

Assay for IMP Dehydrogenase (IMPDH) Activity

This spectrophotometric assay measures the activity of IMPDH by monitoring the production of NADH.

Principle: IMPDH catalyzes the conversion of IMP to xanthosine monophosphate (XMP) with the concomitant reduction of NAD⁺ to NADH. The increase in absorbance at 340 nm due to NADH formation is proportional to the enzyme activity.

Materials:

-

Cell lysate or purified IMPDH

-

Assay Buffer: 0.1 M KH₂PO₄, pH 8.8

-

IMP solution

-

NAD⁺ solution

-

Dithiothreitol (DTT)

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare a reaction mixture containing assay buffer, DTT, and NAD⁺.

-

Add the cell lysate or purified enzyme to the reaction mixture and incubate at 37°C.

-

Initiate the reaction by adding the IMP solution.

-

Immediately monitor the increase in absorbance at 340 nm over time.

-

Calculate the rate of NADH formation using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Workflow:

Caption: Workflow for the IMPDH activity assay.

Quantification of Intracellular Purine Nucleotides by HPLC

This method allows for the separation and quantification of various purine nucleotides from cell extracts.

Principle: Cell extracts are prepared and injected into a high-performance liquid chromatography (HPLC) system. The nucleotides are separated based on their physicochemical properties (e.g., hydrophobicity, charge) and detected by UV absorbance at specific wavelengths (typically 254 nm).

Materials:

-

Cultured cells

-

Extraction buffer (e.g., perchloric acid)

-

HPLC system with a suitable column (e.g., reverse-phase C18) and UV detector

-

Mobile phase buffers

-

Purine nucleotide standards (IMP, AMP, GMP, ATP, GTP, etc.)

Procedure:

-

Harvest and wash the cultured cells.

-

Extract the nucleotides using an appropriate extraction buffer.

-

Neutralize and centrifuge the extract to remove precipitates.

-

Filter the supernatant.

-

Inject a known volume of the filtered extract into the HPLC system.

-

Run the HPLC with a defined gradient of mobile phase buffers to separate the nucleotides.

-

Detect the nucleotides by UV absorbance and identify them based on their retention times compared to standards.

-

Quantify the nucleotides by comparing their peak areas to those of the standards.

Workflow:

Caption: Workflow for quantifying intracellular purine nucleotides by HPLC.

Conclusion

This compound is a molecule of significant interest due to the central metabolic role of its inosinate component. As the primary precursor for all purine nucleotides, the metabolic pathways involving IMP are fundamental to cellular life and represent promising targets for therapeutic intervention in a variety of diseases. The presence of the calcium cation introduces a layer of potential regulatory complexity, given its ubiquitous role as a second messenger. This guide has provided a detailed overview of the metabolic fate of inosinate, the potential influence of calcium, quantitative data for key metabolic parameters, and established experimental protocols. It is our hope that this comprehensive resource will facilitate further research into the intricate world of purine metabolism and accelerate the development of novel therapeutics targeting these essential pathways.

References

- 1. Inosine monophosphate and inosine differentially regulate endotoxemia and bacterial sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A New View into the Regulation of Purine Metabolism – The Purinosome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Calcium in biology - Wikipedia [en.wikipedia.org]

- 4. Citric acid cycle - Wikipedia [en.wikipedia.org]

- 5. Determination of inosine monophosphate dehydrogenase activity in human CD4+ cells isolated from whole blood during mycophenolic acid therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quantitative Analysis of Purine Nucleotides Indicates That Purinosomes Increase de Novo Purine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Sensory Evaluation of Calcium 5'-inosinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium 5'-inosinate (E633) is a flavor enhancer used to impart or intensify the umami taste in food products and pharmaceutical formulations.[1][2] As a salt of inosinic acid, it belongs to the family of 5'-ribonucleotides, which are known to create a synergistic effect with monosodium glutamate (MSG) and other substances containing free L-glutamate.[3][4][5] This synergy significantly amplifies the perception of umami, often described as a savory, brothy, or meaty taste. Understanding the sensory properties of this compound is crucial for optimizing flavor profiles, improving palatability, and masking undesirable tastes in various applications.

These application notes provide detailed protocols for the sensory evaluation of this compound, focusing on determining its taste threshold and quantifying its synergistic effects.

Principle of Umami Sensation and Synergy

Umami taste is primarily detected by the T1R1/T1R3 G-protein coupled receptor on the tongue.[4] L-glutamate binds to the Venus flytrap domain of the T1R1 part of this receptor, initiating a taste signal. 5'-ribonucleotides, such as this compound, bind to a different site on the receptor, allosterically modulating it to enhance the signal produced by glutamate.[3] This cooperative binding results in a perceived umami intensity that is many times greater than the sum of the individual components.[4][5]

Signaling Pathway of Umami Taste

The binding of L-glutamate and a 5'-ribonucleotide like this compound to the T1R1/T1R3 receptor triggers a downstream signaling cascade. This involves the activation of G-proteins, leading to the production of inositol trisphosphate (IP₃). IP₃ then stimulates the release of intracellular calcium ions (Ca²⁺), which in turn activates the TRPM5 ion channel, leading to cell depolarization and the transmission of a nerve impulse to the brain, where it is interpreted as umami taste.

Quantitative Data Summary

Direct quantitative sensory data for this compound is not widely available in published literature. However, its sensory function is analogous to the well-studied disodium 5'-inosinate (IMP). The following tables summarize typical concentration ranges and synergistic effects observed for IMP, which can be used as a starting point for experiments with this compound. Note: Due to the difference in molecular weight and the potential for sensory contributions from the calcium ion (e.g., bitterness or astringency), these values should be confirmed experimentally for this compound.[6][7]

Table 1: Taste Recognition Thresholds in Water

| Compound | Recognition Threshold (approx.) | Taste Profile at Threshold |

| Monosodium Glutamate (MSG) | 0.01% - 0.03% w/v | Faint Umami |

| Disodium 5'-inosinate (IMP) | ~0.0125% w/v | Faint Umami/Brothy |

| This compound (est.) | To be determined (expect similar range to IMP) | To be determined |

Table 2: Synergistic Umami Enhancement (with MSG)

The synergistic effect can be expressed by a mathematical model where the equivalent taste intensity of a mixture is greater than the sum of its parts. A common model is: y = u + γuv Where:

-

y = equivalent umami intensity (in terms of MSG concentration)

-

u = concentration of MSG in the mixture

-

v = concentration of the 5'-ribonucleotide in the mixture

-

γ = a constant representing the synergistic power

| Mixture (in aqueous solution) | Typical Concentration Range | Perceived Umami Intensity |

| 0.05% MSG | - | Baseline Umami |

| 0.05% Disodium 5'-inosinate (IMP) | - | Weak Umami |

| 0.05% MSG + 0.05% Disodium 5'-inosinate (IMP) | - | Significantly stronger than the sum of individual components (approx. 8 times stronger than 0.05% MSG alone)[4] |

| MSG + this compound | To be determined | Expected to be highly synergistic |

Experimental Protocols

The following are detailed protocols for conducting sensory evaluation panel studies with this compound.

General Sensory Laboratory Setup and Practices

-

Environment: Sensory evaluations should be conducted in a dedicated, well-ventilated room free from distracting odors and noise.

-

Booth Design: Individual booths with neutral colored surfaces should be used to prevent interaction between panelists.

-

Sample Presentation: Samples should be presented at a controlled, consistent temperature in identical containers labeled with random three-digit codes. The order of presentation should be randomized for each panelist to minimize order effects.

-

Palate Cleansing: Panelists should rinse their mouths with deionized, tasteless water or consume unsalted crackers between samples to cleanse their palate.[8]

Panelist Selection and Training

-

Selection: Recruit 10-20 individuals who are non-smokers and have good sensory acuity. Screen for any taste or smell disorders.

-

Training: Familiarize panelists with the five basic tastes (sweet, sour, salty, bitter, umami) using standard solutions (e.g., sucrose for sweet, citric acid for sour, sodium chloride for salty, caffeine for bitter, and MSG for umami). Train them to specifically identify and rate the intensity of umami taste.

Experimental Workflow

The general workflow for a sensory evaluation study involves several key stages, from objective setting to data analysis and reporting.

Protocol 1: Determination of Recognition Threshold

This protocol uses the Ascending Forced-Choice (AFC) method to determine the lowest concentration at which the characteristic taste of this compound can be reliably detected.

-

Objective: To determine the recognition threshold of this compound in an aqueous solution.

-

Materials:

-

This compound

-

Deionized, tasteless water

-

Series of dilutions of this compound (e.g., starting from 0.001% w/v and increasing in half-log steps).

-

Coded tasting cups.

-

-

Procedure:

-

Prepare a series of concentrations of this compound in deionized water.

-

For each concentration level, present each panelist with a set of three samples (a triad). Two samples are blanks (water only) and one contains the this compound solution.

-

Present the triads in ascending order of concentration.

-

Instruct panelists to taste each sample from left to right and identify the "odd" sample.

-

Panelists must choose one sample, even if they are guessing.

-

Record the results for each panelist at each concentration.

-

-

Data Analysis: The individual threshold is the lowest concentration at which a panelist correctly identifies the odd sample in a certain number of consecutive triads (e.g., two or three). The group threshold is calculated as the geometric mean of the individual thresholds.

Protocol 2: Evaluating Synergy with MSG

This protocol uses a paired comparison test to demonstrate and quantify the synergistic enhancement of umami taste when this compound is combined with MSG.

-

Objective: To evaluate the synergistic effect of this compound on the umami taste of MSG.

-

Method: Paired Comparison Test.

-

Materials:

-

This compound

-

Monosodium Glutamate (MSG)

-

Deionized, tasteless water

-

Solutions:

-

Sample A: A baseline concentration of MSG (e.g., 0.05% w/v).

-

Sample B: A solution containing the baseline MSG concentration plus a concentration of this compound (e.g., 0.05% w/v).

-

A series of MSG solutions of increasing concentration (e.g., 0.1%, 0.2%, 0.3%, 0.4% w/v) to be used as references.

-

-

-

Procedure:

-

Part 1: Simple Comparison:

-

Present panelists with Sample A and Sample B in a randomized, paired manner.

-

Ask panelists to identify which sample has a stronger umami taste.

-

Analyze the results to determine if a statistically significant number of panelists identified Sample B as stronger.

-

-

Part 2: Quantifying Synergy:

-

Present panelists with Sample B (the mixture).

-

Then, present the series of MSG reference solutions.

-

Ask panelists to identify which reference MSG solution is most similar in umami intensity to Sample B.

-

-

-

Data Analysis: The concentration of the reference MSG solution chosen as being equivalent to the mixture (Sample B) provides a quantitative measure of the synergy. For example, if the 0.4% MSG solution is deemed equivalent to the mixture of 0.05% MSG + 0.05% this compound, the synergistic effect has amplified the umami intensity by a factor of 8.

Considerations for Drug Development Professionals

-

Palatability and Masking: this compound can be used to improve the overall flavor profile of oral drug formulations. Its ability to enhance savory notes can help mask bitter or otherwise unpleasant tastes of active pharmaceutical ingredients (APIs).

-

Off-Tastes: As a calcium salt, it is possible that this compound may contribute slight bitter or astringent notes at higher concentrations.[6][7] It is crucial to evaluate this during formulation to find an optimal concentration that maximizes umami enhancement without introducing undesirable off-tastes.

-

Low-Sodium Formulations: this compound is an excellent alternative to disodium 5'-inosinate in low-sodium formulations, as it provides the same synergistic function without contributing to the sodium content.